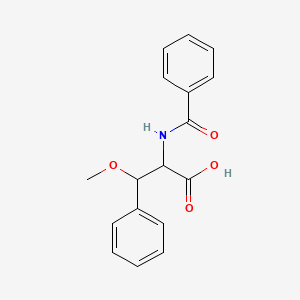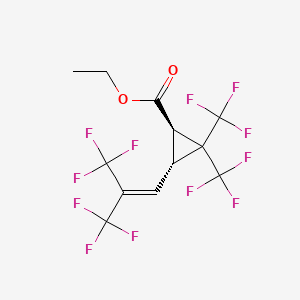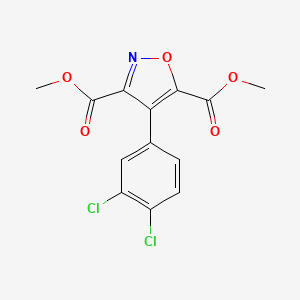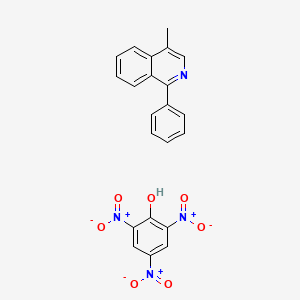
4-Methyl-1-phenylisoquinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring. The specific conditions and reagents used can vary, but common catalysts include Lewis acids such as zinc chloride or aluminum chloride.
For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process introduces nitro groups at the 2, 4, and 6 positions on the phenol ring, resulting in the formation of picric acid .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol follows a similar nitration process but on a larger scale. The process involves the continuous addition of phenol to a nitrating mixture, with strict control of temperature and reaction time to ensure safety and maximize yield. The product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
2,4,6-Trinitrophenol undergoes reactions typical of nitrophenols:
Reduction: Can be reduced to form aminophenols.
Substitution: Undergoes electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of Lewis acids or bases as catalysts.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline and aminophenol derivatives.
Substitution: Various substituted isoquinolines and nitrophenols.
Scientific Research Applications
4-Methyl-1-phenylisoquinoline and 2,4,6-trinitrophenol have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry: 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenylisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. Its effects are mediated through the modulation of signaling pathways and gene expression.
2,4,6-Trinitrophenol exerts its effects primarily through its strong acidic nature and ability to form complexes with metals. It can disrupt cellular processes by interacting with proteins and nucleic acids, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: Similar in structure but with only one nitro group.
3-Nitrophenol: Another isomer with a single nitro group.
4-Nitrophenol: Similar but with a nitro group at the para position.
2,4-Dinitrophenol: Contains two nitro groups and is used as a metabolic uncoupler.
Uniqueness
4-Methyl-1-phenylisoquinoline is unique due to its isoquinoline structure, which imparts distinct chemical and biological properties. 2,4,6-Trinitrophenol is unique for its high acidity and explosive nature, making it valuable in both industrial and research applications .
Properties
CAS No. |
104924-31-4 |
|---|---|
Molecular Formula |
C22H16N4O7 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
4-methyl-1-phenylisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H13N.C6H3N3O7/c1-12-11-17-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-11H,1H3;1-2,10H |
InChI Key |
XKQCBXZOPSDNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=CC=CC=C12)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


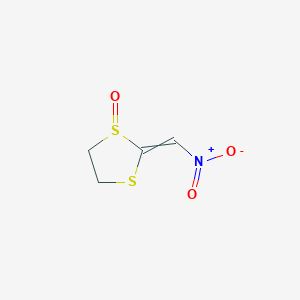
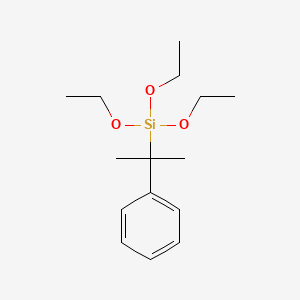
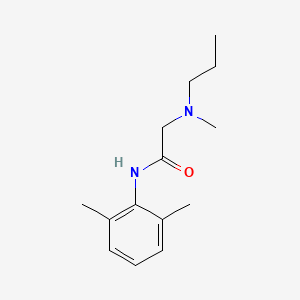
![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
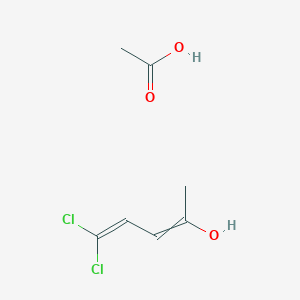
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
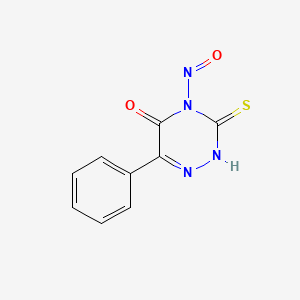
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)

